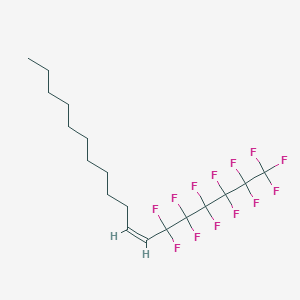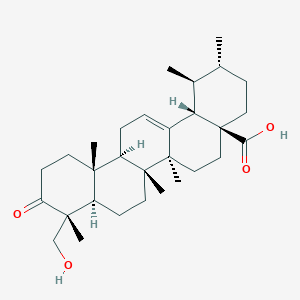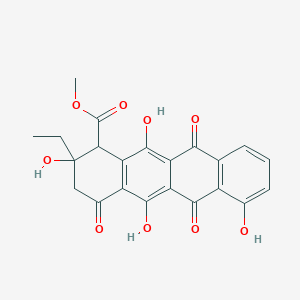
MgATP(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MgATP(2-) is a magnesium coordination entity.
Aplicaciones Científicas De Investigación
Modulation of L-Type Calcium Channels
MgATP(2-) plays a crucial role in cellular processes by modulating L-type calcium channels in heart cells. Increases in intracellular MgATP(2-) enhance calcium current, demonstrating a previously unrecognized regulatory action of magnesium-nucleotide complexes on these channels (O’Rourke, Backx, & Marbán, 1992).
Pentose Phosphate Pathway Dynamics
In studies involving Saccharomyces cerevisiae, MgATP(2-) was identified as a significant inhibitor in the pentose phosphate pathway, particularly for enzymes like glucose-6-phosphate dehydrogenase. This role highlights its importance in the regulation of metabolic pathways (Vaseghi, Baumeister, Rizzi, & Reuss, 1999).
Activation of Cl-/HCO3- Exchanger in Cardiac Cells
Extracellular MgATP(2-) can activate the Cl-/HCO3- exchanger in rat cardiac cells, affecting cytosolic pH. This highlights its role in cellular ion exchange processes and pH regulation (Pucéat, Clément, & Vassort, 1991).
MgATP-Dependent and Independent Exocytosis
MgATP(2-) is involved in the modulation of exocytosis in adrenal chromaffin cells. It primes cells for MgATP-independent secretion, highlighting a dual role in secretion processes (Holz, Bittner, Peppers, Senter, & Eberhard, 1989).
Stimulation of Na(+)-Ca2+ Exchange Current
In cardiac membrane patches, MgATP(2-) stimulates outward Na(+)-Ca2+ exchange current, indicating its significant role in ion transport and cellular energy mechanisms (Collins, Somlyo, & Hilgemann, 1992).
Cross-Bridge Kinetics in Muscle Fibers
MgATP(2-) significantly impacts cross-bridge kinetics in rabbit psoas fibers, affecting muscle contraction and relaxation. Its role in muscle physiology is crucial (Kawai & Halvorson, 1989).
Tertiary Structure Changes in P-glycoprotein
MgATP(2-) induces tertiary structure changes in P-glycoprotein when reconstituted into liposomes, demonstrating its role in protein structure and function (Sonveaux, Shapiro, Goormaghtigh, Ling, & Ruysschaert, 1996).
ATPase Activity in Neurospora crassa
MgATP(2-) protects against inhibition of the plasma membrane [H+]-ATPase in Neurospora crassa, highlighting its protective role in enzymatic activity (Brooker & Slayman, 1982).
Protein Translocation into Chloroplasts
MgATP(2-) promotes protein import into chloroplasts, indicating its role in protein translocation and intracellular transport (Flügge & Hinz, 1986).
ATP Sensing in Living Plant Cells
In living plant cells, MgATP(2-) is crucial for sensing and revealing tissue gradients and stress dynamics of energy physiology, underlining its importance in plant biology (De Col et al., 2017).
Propiedades
Nombre del producto |
MgATP(2-) |
|---|---|
Fórmula molecular |
C10H12MgN5O13P3-2 |
Peso molecular |
527.45 g/mol |
Nombre IUPAC |
magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
CYYJCOXYBYJLIK-MCDZGGTQSA-J |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1255184.png)
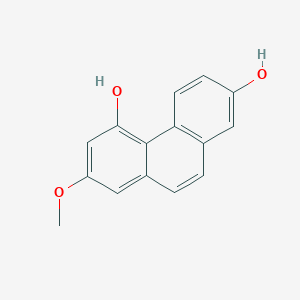
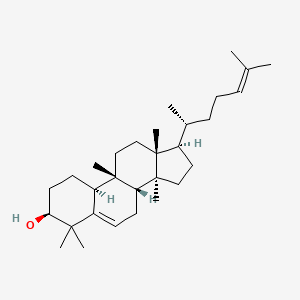

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)


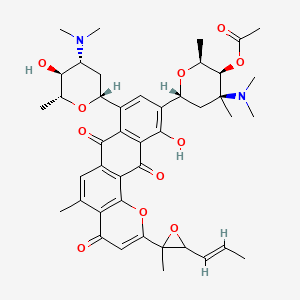
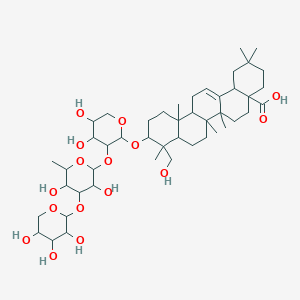
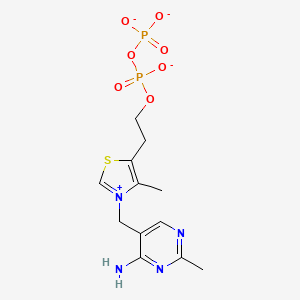
![[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1255203.png)
